Cas no 1804766-56-0 (Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate structure
1804766-56-0 structure
商品名:Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate
CAS番号:1804766-56-0
MF:C11H13F3N2O4
メガワット:294.227133512497
CID:4813567

Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate
    • インチ: 1S/C11H13F3N2O4/c1-3-19-10(17)8-7(20-11(12,13)14)4-6(5-15)16-9(8)18-2/h4H,3,5,15H2,1-2H3
    • InChIKey: NXCIBIKTHYVYKL-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC(CN)=NC(=C1C(=O)OCC)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 327
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 83.7

Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029086833-1g
Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate
1804766-56-0 97%
1g
$1,475.10 2022-04-01

Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報

Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804766-56-0): A Comprehensive Overview

Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate, identified by its CAS number 1804766-56-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its pyridine core structure adorned with multiple functional groups, exhibits a unique combination of chemical properties that make it a promising candidate for various therapeutic applications.

The molecular architecture of Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate incorporates several key features that contribute to its potential biological activity. The presence of an aminomethyl group at the 6-position of the pyridine ring suggests the possibility of nucleophilic substitution reactions, which can be exploited in the synthesis of more complex derivatives. Additionally, the methoxy and trifluoromethoxy substituents at the 2- and 4-positions, respectively, introduce both electron-donating and electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations suggest that it may bind to enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.

The synthesis of Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the functionalization of a pyridine precursor, followed by the introduction of the amino and methoxy groups. The final step involves esterification to yield the ethyl carboxylate derivative. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.

In vitro studies have begun to unravel the potential therapeutic applications of Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate. Initial experiments have demonstrated its ability to inhibit the activity of certain enzymes associated with neurological disorders. The compound's ability to cross the blood-brain barrier has also been explored, suggesting its potential as a neuroactive agent. Furthermore, its interaction with bacterial enzymes has been investigated, indicating a possible role in antimicrobial therapy.

The structural diversity offered by Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate makes it an attractive scaffold for drug discovery. By modifying its functional groups or incorporating additional substituents, researchers can generate a library of derivatives with tailored biological activities. This approach aligns with the growing trend toward structure-based drug design, where computational models are used to guide the development of novel therapeutics.

The safety profile of Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate is still under investigation, but preliminary toxicity studies suggest that it is well-tolerated at moderate doses. However, further research is needed to assess its long-term effects and potential side effects. Collaborative efforts between synthetic chemists and biologists are essential to translate this compound from a laboratory curiosity into a viable therapeutic option.

The future prospects for Ethyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate are promising, given its unique chemical properties and potential biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development. The integration of cutting-edge technologies such as artificial intelligence and high-throughput screening will further accelerate the process of identifying new derivatives with enhanced therapeutic efficacy.

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